Subtilisin Inhibitor I

Description

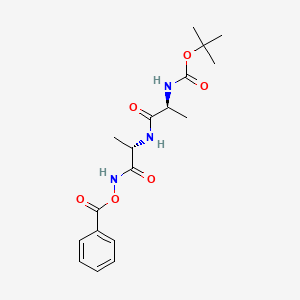

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNQRTLVYUSFIG-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Preliminary Characterization Methodologies

Methodologies for Isoelectric Point Determination

The isoelectric point (pI) is a critical physicochemical parameter for any protein, representing the pH at which the molecule carries no net electrical charge. For Subtilisin Inhibitor I, various methodologies have been employed to determine this value, with isoelectric focusing being the most prominently cited technique.

Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins based on their pI. In this method, a protein sample is applied to a gel matrix that contains a pH gradient. When an electric field is applied, the proteins migrate through the gradient until they reach the pH that matches their pI, at which point their net charge is zero, and they cease to move. This technique has been successfully used to determine the pI of subtilisin inhibitors from different sources.

For instance, a bifunctional α-amylase/subtilisin inhibitor isolated from rice bran was determined to have an isoelectric point of 9.05 using isoelectric focusing. tandfonline.com Similarly, a subtilisin inhibitor from germinated barley was found to have a pI of 7.2, also determined through isoelectric focusing techniques. scispace.comresearchgate.net

While isoelectric focusing is a widely used and effective method, other techniques are also available for determining the pI of proteins. These include capillary isoelectric focusing (cIEF), which offers higher resolution and automation, as well as methods like chromatofocusing, discontinuous electrophoresis, and ion-exchange chromatography. creative-proteomics.com Another technique, Laser Doppler Velocimetry (LDV), measures the electrophoretic mobility of proteins to determine their zeta potential, from which the isoelectric point can be extrapolated. researchgate.net

The determination of the isoelectric point is fundamental for the purification and characterization of this compound, as it dictates the protein's charge properties and influences its behavior in various biochemical separation techniques.

| Source Organism | Subtilisin Inhibitor Type | Isoelectric Point (pI) | Determination Method | Reference |

| Rice (Oryza sativa) Bran | Bifunctional α-amylase/subtilisin inhibitor (RASI) | 9.05 | Isoelectric Focusing | tandfonline.com |

| Germinated Barley | α-amylase/subtilisin inhibitor | 7.2 | Isoelectric Focusing | scispace.comresearchgate.net |

Molecular Architecture and Structural Biology of Subtilisin Inhibitor I

Overall Structural Folds and Tertiary Organization (e.g., Beta-Trefoil Fold, TIL-type Fold)

Subtilisin inhibitors exhibit a variety of structural folds, with the beta-trefoil fold being a prominent and well-characterized example. This fold is observed in inhibitors like the barley alpha-amylase/subtilisin inhibitor (BASI). The beta-trefoil fold consists of 12 β-strands that form a barrel-like structure with a pseudo-3-fold symmetry. This architecture provides a stable scaffold for the presentation of the reactive site loop to the target protease. The barley α-amylase/subtilisin inhibitor (BASI), a member of the Kunitz-type trypsin inhibitor family, adopts this beta-trefoil fold. nih.gov

Another relevant structural motif is the TIL-type fold , which is characterized by a canonical conformation of a reactive site loop (RSL). Solution structures of inhibitors like LL-TIL, a cysteine-rich peptide, reveal this typical TIL-type fold, which is crucial for its inhibitory activity against subtilisin Carlsberg and proteinase K.

The propeptides of subtilisin-like serine proteinases (subtilases) are homologous to the I9 family of protease inhibitors and share a conserved β-α-β-β-α-β core structure. This fold, characterized by an α-β sandwich formed by a four-stranded antiparallel β-sheet and two three-turn α-helices, is essential for their inhibitory function. An intracellular protease inhibitor (IPI) from Bacillus subtilis displays a variant of the all-beta, immunoglobulin (Ig)-like fold. f1000research.com

Dimeric and Multimeric States of Subtilisin Inhibitor I

A notable characteristic of some subtilisin inhibitors is their existence in dimeric or multimeric states. The Streptomyces subtilisin inhibitor (SSI) is a well-studied example of a dimeric protein inhibitor. nih.govoup.comoup.com Each subunit of this dimeric molecule has a molecular weight of approximately 11,485 Daltons. oup.comoup.comnih.gov The two identical subunits are related by a crystallographic two-fold axis in the crystal structure. oup.com Nuclear magnetic resonance (NMR) studies have provided insights into the structural fluctuations within the dimeric structure of SSI, suggesting that global fluctuations of one monomeric unit can occur without affecting the accompanying monomer. nih.gov This dimeric arrangement can play a role in the stability and inhibitory mechanism of the protein. Another example of a dimeric subtilisin inhibitor is cocaprin, a fungal protease inhibitor from Coprinopsis cinerea.

Key Structural Motifs and Domains (e.g., Reactive Site Loop, Disulfide Bridges)

The inhibitory function of this compound is critically dependent on specific structural motifs, most notably the reactive site loop . This loop presents a specific amino acid sequence to the active site of the target protease, mimicking a substrate. The conformation of this loop is crucial for effective binding and inhibition. In the Streptomyces subtilisin inhibitor (SSI), the reactive site peptide bond has been identified as Met(73)-Val(74). nih.gov Upon complex formation with subtilisin, this loop undergoes a considerable conformational change, highlighting its flexibility which is important for adapting to the active site of different proteases. nih.gov The rigidity of the reactive site loop, often conferred by other structural elements, is a key factor in preventing its cleavage by the protease. nih.gov

Disulfide bridges are another critical structural feature in many subtilisin inhibitors, contributing to their conformational stability. For instance, the barley alpha-amylase/subtilisin inhibitor (BASI) contains two disulfide bridges. researchgate.net An artificial subtilisin inhibitor peptide (ASIP) was shown to require an intramolecular disulfide bond between Cys5 and Cys10 for its inhibitory activity. nih.gov This disulfide bond imparts conformational rigidity to the reactive site, which is essential for potent inhibition. nih.gov The absence of disulfide bonds in inhibitors like chymotrypsin (B1334515) inhibitor 2 (CI-2) is a notable exception, indicating that other interactions can also provide the necessary structural stability. pnas.org

Advanced Structural Determination Techniques

The detailed atomic-level understanding of this compound's structure and its interaction with target enzymes has been made possible through the application of sophisticated biophysical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of subtilisin inhibitors and their complexes with proteases. These studies provide precise atomic coordinates, allowing for a detailed analysis of the protein's fold, the conformation of the reactive site loop, and the specific interactions at the enzyme-inhibitor interface.

The crystal structure of the Streptomyces subtilisin inhibitor (SSI) was determined at a resolution of 2.3 Å. nih.gov This revealed a unique fold with a five-stranded anti-parallel β-sheet and two short α-helical segments. nih.gov The structure of the complex between SSI and subtilisin BPN' has also been solved, providing insights into the induced-fit mechanism of binding. ias.ac.in Similarly, the crystal structure of the complex between chymotrypsin inhibitor 2 (CI-2) from barley seeds and subtilisin Novo was determined at 2.1 Å resolution. pnas.org

Below is a table summarizing key crystallographic data for subtilisin and its complexes with inhibitors.

| Macromolecule/Complex | PDB ID | Resolution (Å) | R-Value |

| Subtilisin Carlsberg | 1SBC | 2.50 | 0.206 |

| Engineered SSI in complex with Bovine Trypsin | - | 2.6 | 0.173 |

| Chymotrypsin Inhibitor 2 in complex with Subtilisin Novo | - | 2.1 | 0.193 |

| Streptomyces Subtilisin Inhibitor | - | 2.3 | - |

| Subtilisin BPN' in complex with Streptomyces Subtilisin Inhibitor | - | 4.3 | - |

| Subtilisin Carlsberg in complex with Eglin c | - | 1.2 | 0.178 |

| Human Mucous Proteinase Inhibitor in complex with Bovine α-chymotrypsin | - | 2.3 | 0.19 |

Table generated from data in search results. nih.govnih.govpnas.orgrcsb.orgnih.govnih.govembopress.org

NMR spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of proteins in solution. It is particularly valuable for investigating conformational changes and flexibility, which are often crucial for inhibitor function.

NMR studies have been used to elucidate the secondary structures of the dimeric Streptomyces subtilisin inhibitor (SSI) in solution. nih.gov These studies revealed some differences in the secondary structure elements compared to the crystal structure, highlighting the dynamic nature of the protein in solution. nih.gov Resonance assignments for an intracellular proteinase inhibitor from Bacillus subtilis have also been reported, paving the way for detailed structural studies by NMR. nih.gov

Proton NMR (¹H NMR) is particularly sensitive to the local chemical environment and can provide detailed information about the dynamic states of a protein. ¹H NMR studies of wild purified subtilisin have been conducted, with signals recorded between 0 and 11 ppm. nih.gov For the catalytic histidine residue in subtilisin BPN', the ¹H chemical shift of the Cε1-H proton was observed at 9.18 ppm at low pH. pnas.org ¹H NMR has also been used to study the flexible N-terminal segment of the Streptomyces subtilisin inhibitor, demonstrating that this region undergoes rapid segmental motions.

The following table presents a selection of reported ¹H NMR chemical shifts for key protons in subtilisin and its inhibitors.

| Protein | Proton | Chemical Shift (ppm) | Conditions |

| Subtilisin BPN' | His Cε1-H | 9.18 | Low pH |

| α-Lytic Protease | His Cε1-H | 9.22 | Low pH (resting enzyme) |

| α-Lytic Protease inhibited with AAPbV | His Cε1-H | 9.35 | pH 4.5 |

Table generated from data in search results. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Studies of Ligand Interactions

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for probing the electronic environment of individual carbon atoms within a molecule. In the context of this compound, ¹³C NMR has been instrumental in characterizing the interactions between the inhibitor and the active site of subtilisin.

Research has utilized substrate-derived chloromethane inhibitors, which often contain one to four amino acid residues, to study their interaction with subtilisin. Upon inhibition, these compounds form a stable tetrahedral adduct with the active site serine residue (Ser-221) of the enzyme. By using inhibitors isotopically labeled with ¹³C at the carbonyl carbon, researchers can directly observe the formation of this adduct.

A key application of ¹³C NMR in these studies is the determination of the oxyanion pKa value within the enzyme-inhibitor complex. The chemical shift of the ¹³C-labeled hemiketal carbon of the tetrahedral adduct is pH-dependent. This dependency allows for the direct measurement of the pKa of the oxyanion formed in the active site. Studies have shown that for subtilisin complexed with a benzyloxycarbonylglycylglycyl[2-¹³C]phenylalanylchloromethane inhibitor, the hemiketal carbon signal appears in the range of 98.3–103.6 ppm. The titration of this chemical shift with pH reveals the pKa of the oxyanion, which was determined to be around 6.92-7.00 for wild-type and a stable variant of subtilisin BPN'.

Furthermore, ¹³C NMR studies have elucidated the roles of specific amino acid residues in the enzyme's active site. For instance, removing a hydrogen-bond donor, Asn-155, by site-directed mutagenesis to alanine (N155A), resulted in an increase in the oxyanion pKa to 8.09. This demonstrates the significant role of Asn-155 in stabilizing the negatively charged oxyanion intermediate. These studies have also suggested that the nature of the amino acid residue at the P1 position of the inhibitor is a primary determinant of the oxyanion pKa, while residues at the P2-P4 positions have more minor effects.

Table 1: pH-Dependent ¹³C Chemical Shifts and Oxyanion pKa for Subtilisin BPN' Variants Inhibited with a Chloromethane Inhibitor

| Subtilisin Variant | ¹³C Chemical Shift Range (ppm) | Oxyanion pKa |

|---|---|---|

| Wild-Type | 98.3 - 103.6 | 6.92 |

| Stable Variant (8397) | 98.3 - 103.6 | 7.00 |

| N155A Mutant | 98.3 - 103.6 | 8.09 |

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes in their near-native states. This method involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope.

While Cryo-EM has been successfully used to solve the structures of various large protease-inhibitor complexes, such as the human α2-macroglobulin which acts as a pan-peptidase inhibitor, specific high-resolution Cryo-EM structures for complexes involving a molecule explicitly identified as "this compound" are not prominently available in the reviewed scientific literature. The technique is particularly advantageous for complexes that are difficult to crystallize or are too large for NMR analysis. For a typical subtilisin-inhibitor complex, which is generally smaller and more stable, X-ray crystallography has historically been the method of choice for high-resolution structural determination. However, for larger, multi-domain subtilisin-like proteases or inhibitor complexes exhibiting significant flexibility, Cryo-EM would be a highly suitable approach to capture their various conformational states.

Computational Structural Biology Approaches

Computational methods are indispensable tools in modern structural biology, providing insights that complement experimental data and help in predicting and understanding the dynamics of molecular interactions.

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the conformational dynamics of proteins and their complexes over time. For the this compound-subtilisin complex, MD simulations can reveal the structural basis of inhibition and the dynamic behavior of the inhibitor within the enzyme's active site.

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template").

In the absence of an experimental structure for a specific this compound, homology modeling can be a powerful tool to generate a reliable 3D model, provided a suitable template structure is available in the Protein Data Bank (PDB). The process involves sequence alignment of the target inhibitor with the template, followed by building the model of the target based on the template's coordinates and subsequent refinement of the model. For instance, the structure of a novel subtilisin inhibitor could be modeled using the known structure of a well-characterized inhibitor like Streptomyces Subtilisin Inhibitor (SSI) as a template. The quality of the resulting model is then assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. Such models are crucial for understanding structure-function relationships and can be used as a starting point for further computational studies like molecular docking and MD simulations to probe its interaction with subtilisin.

Mechanism and Kinetics of Subtilisin Inhibition

Binding Stoichiometry and Complex Formation Models (e.g., 1:1, 1:2, E2I2)

Streptomyces Subtilisin Inhibitor (SSI) is a proteinaceous protease inhibitor that exists as a stable homodimer, meaning it is composed of two identical subunits wikipedia.org. The binding and inhibition of subtilisin BPN' by SSI involves a specific stoichiometric relationship. Experimental evidence from ultraviolet absorption difference spectra and titration studies indicates that the dimeric inhibitor, with a molecular weight of approximately 23,000, binds and inhibits two molecules of subtilisin BPN' nih.gov.

This interaction leads to the formation of a stable E2I2 complex, consisting of two enzyme (E) molecules and two inhibitor (I) subunits, with a total molecular weight of around 79,000 oup.comtandfonline.com. Gel filtration studies have identified the E2I2 complex as the final and most stable form tandfonline.com. An intermediate complex, designated EI2, composed of one mole of the enzyme and one mole of the dimeric inhibitor, has also been observed, suggesting a stepwise formation of the final E2I2 complex tandfonline.com.

While the E2I2 model is characteristic of SSI, other subtilisin inhibitors can exhibit different binding stoichiometries. For instance, certain two-headed inhibitors, such as tomato inhibitor-II and the non-classical Kazal-type inhibitor CrSPI-1, are capable of simultaneously binding two separate subtilisin molecules, forming a 1:2 inhibitor-to-protease ternary complex plos.orgnih.govnih.gov.

Kinetic Characterization of Inhibition

The inhibition of subtilisin by its inhibitors can be characterized by distinct kinetic profiles, primarily competitive inhibition, which can manifest through slow-binding or rapid equilibrium kinetics.

Competitive inhibition occurs when an inhibitor molecule, which often resembles the enzyme's natural substrate, binds to the active site wikipedia.orglibretexts.org. This binding is mutually exclusive with substrate binding; the enzyme can be bound to either the substrate or the inhibitor, but not both simultaneously wikipedia.orglibretexts.org. In this mechanism, the inhibitor competes directly with the substrate for the active site wikipedia.org. Consequently, the presence of a competitive inhibitor increases the apparent Michaelis constant (Km), reflecting a lower apparent affinity of the enzyme for its substrate, but does not alter the maximum reaction velocity (Vmax) wikipedia.org. The effects of a reversible competitive inhibitor can be overcome by increasing the substrate concentration libretexts.orgbritannica.com.

Some subtilisin inhibitors exhibit slow-binding kinetics, a phenomenon where the final steady-state of inhibition is not reached instantaneously but over a period of seconds or minutes ibmc.msk.ruresearchgate.net. This behavior is characterized by progress curves that show a gradual decrease in the reaction rate until a final, stable rate is achieved oup.com.

A notable example is the inhibition of subtilisin BPN' and subtilisin Carlsberg by the propeptide of subtilisin BPN' (pro-BPN9), which follows a slow-binding mode oup.com. The kinetic data for such interactions can be described by a mechanism where an initial enzyme-inhibitor complex (EI) is formed, which then undergoes a slow isomerization to a more tightly bound complex (EI*). However, for other inhibitors like chymotrypsin (B1334515) inhibitor 2 (CI2) interacting with subtilisin BPN', the slow-binding data fit a simpler model of a single-step association (E + I ⇌ EI) without a detectable intermediate nih.gov. Slow-binding inhibitors are often characterized by high affinity for the target enzyme and a long residence time of the enzyme-inhibitor complex ibmc.msk.ruresearchgate.net.

In contrast to slow-binding, rapid equilibrium competitive inhibition occurs when the binding and dissociation of the inhibitor are much faster than the rate of catalysis. In this scenario, the enzyme, substrate, and inhibitor are in a state of rapid equilibrium libretexts.orgoup.com. The propeptide of subtilisin Carlsberg (pro-Carlsberg) serves as an example of a typical rapid equilibrium competitive inhibitor for both subtilisin BPN' and subtilisin Carlsberg oup.com.

Determination of Binding and Dissociation Constants (e.g., Ki, Kd, kon, koff)

The potency and kinetics of subtilisin inhibition are quantified by determining various binding and dissociation constants. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. These constants can be determined using methods such as Lineweaver-Burk or Dixon plots, or more modern nonlinear regression analysis of reaction rate data researchgate.net. For inhibitors that bind very tightly, specialized equations like the Morrison equation are used to determine the dissociation constant (Kd) researchgate.net.

The following table summarizes experimentally determined kinetic constants for various subtilisin inhibitor-enzyme interactions.

| Inhibitor | Enzyme | Ki | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

| Streptomyces Subtilisin Inhibitor (SSI) | Subtilisin BPN' | < 1 nM | Not Reported | Not Reported | nih.gov |

| pro-BPN9 | Subtilisin BPN' | 5.0 nM | 5.8 x 10⁵ | 2.9 x 10⁻³ | oup.com |

| pro-BPN9 | Subtilisin Carlsberg | 6.1 nM | 2.2 x 10⁵ | 1.3 x 10⁻³ | oup.com |

| pro-Carlsberg | Subtilisin BPN' | 130 nM | Not Applicable | Not Applicable | oup.com |

| pro-Carlsberg | Subtilisin Carlsberg | 88 nM | Not Applicable | Not Applicable | oup.com |

| Chymotrypsin Inhibitor 2 (CI2) | Subtilisin BPN' | 2.9 pM | Not Reported | Not Reported | nih.gov |

| CrSPI-1 | Subtilisin | 1.43 nM | Not Reported | Not Reported | nih.gov |

| LEKTI | Subtilisin A | 49 nM | Not Reported | Not Reported | acs.org |

Note: "Not Applicable" is used for rapid equilibrium inhibitors where individual on/off rates are not typically measured by these methods.

Molecular Recognition and Intermolecular Interactions at the Inhibitory Interface

The high affinity and specificity of Subtilisin Inhibitor I for subtilisin are governed by precise molecular recognition and a network of intermolecular interactions at the binding interface. Crystallographic studies of the SSI-subtilisin BPN' complex reveal that the interaction is centered around the enzyme's active site oup.comnih.govnih.gov.

Subtilisin BPN' possesses two prominent binding pockets, S1 and S4, which accommodate the P1 and P4 amino acid residues of the inhibitor, respectively oup.comnih.gov. The nature of the residues at these positions is a critical determinant of binding and specificity. For instance, the native P1 methionine of SSI fits into the S1 pocket of subtilisin nih.govpnas.org.

The binding process is not a simple rigid lock-and-key mechanism but involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit oup.comnih.gov. Studies using genetically engineered SSI have demonstrated distinct types of induced-fit movements:

Electrostatic Induced-Fit: Introducing a charged residue, like lysine, at the P1 position induces small conformational changes in the S1 pocket, driven by electrostatic interactions oup.comnih.gov.

Mechanical Induced-Fit: Altering the size of the P4 residue, for example, from methionine to the smaller glycine, causes a larger, concerted movement in the S4 pocket of the enzyme oup.comnih.gov.

Upon forming a complex with subtilisin, the reactive site loop of the inhibitor undergoes a significant conformational change nih.govpnas.orgnih.gov. This flexibility in the inhibitor's reactive loop is crucial for accommodating the active site of the target protease nih.govnih.gov. The stability of the complex is maintained by numerous hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme wikipedia.orgplos.org. In some inhibitor complexes, the P1 residue alone can account for nearly half of the total hydrogen bonding interactions with the enzyme's active site plos.org. This cooperative and dynamic interaction, termed "substrate-assisted stabilization," underscores the intricate nature of molecular recognition at the inhibitory interface oup.comnih.gov.

Role of Reactive Site Loop (RSL) Residues (e.g., P1, P4)

The specificity and affinity of subtilisin inhibitors are largely determined by the amino acid residues within their reactive site loop (RSL). This loop mimics the substrate of the enzyme, and specific residues, designated according to the Schechter and Berger nomenclature (P1, P2, P3, P4, etc., extending from the cleavage site), play crucial roles in the binding process.

The P1 residue is a primary determinant of inhibitor specificity. For subtilisin BPN', which preferentially cleaves peptide bonds C-terminal to hydrophobic amino acid residues, inhibitors often feature hydrophobic residues such as Methionine, Leucine, or Phenylalanine at the P1 position nih.gov. The S1 binding pocket of subtilisin BPN' is spacious enough to accommodate these residues nih.gov.

The P4 residue also significantly contributes to the binding affinity. In many subtilisins (B1170691), the S4 subsite is a noticeable pocket, and interactions at this site are vital for substrate specificity nih.gov. For instance, studies on subtilisin from Bacillus lentus (Savinase) have shown a marked preference for aromatic groups at the P4 position nih.gov. Mutations that introduce bulky residues near the S4 binding pocket can eliminate this preference, highlighting the importance of hydrophobic interactions between the P4 residue of the inhibitor and the S4 pocket of the enzyme nih.gov.

The rigidity of the RSL is another critical factor for effective inhibition. This rigidity, often maintained by intramolecular interactions such as disulfide bonds, prevents the inhibitor from being cleaved like a typical substrate nih.gov. For example, the artificial subtilisin inhibitor peptide (ASIP) requires an intramolecular disulfide bond for its inhibitory activity nih.gov.

The interplay between different P-site residues can also influence inhibitor performance. For instance, in some inhibitors, a hydrophilic amino acid at the P1' site can form a hydrogen bond network with a conserved Threonine residue at the P2 site, enhancing the rigidity around the reactive site nih.gov.

Induced-Fit Conformational Changes upon Binding

The binding of an inhibitor to subtilisin is not a simple "lock-and-key" mechanism. Instead, it often involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit acs.orgresearchgate.netbiorxiv.org. This dynamic process allows for an optimal alignment of interacting residues, leading to a stable enzyme-inhibitor complex.

Upon binding of an inhibitor, the flexible regions of subtilisin, particularly around the active site, can undergo structural rearrangements to better accommodate the inhibitor's reactive site loop. While the core structure of the enzyme remains largely unchanged, subtle shifts in the positions of amino acid side chains and backbone atoms can occur.

Conversely, the inhibitor's reactive site loop may also experience conformational adjustments upon interacting with the enzyme's active site. This induced fit ensures a snug fit, maximizing the contact surface area and the number of favorable interactions, which is crucial for high-affinity binding. The flexibility of both the enzyme and the inhibitor is therefore essential for the recognition and binding process. Studies on subtilisin have indicated that both active site and surface flexibility play important roles in its catalytic activity and interactions with substrates and inhibitors nih.gov.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the subtilisin-inhibitor complex is maintained by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These interactions are crucial for both the specificity and stability of the enzyme-inhibitor complex. They form between polar residues of the inhibitor and the enzyme's active site. For example, the catalytic triad (B1167595) of subtilisin (Asp32, His64, and Ser221) and the oxyanion hole (formed by the backbone amide of Ser221 and the side chain of Asn155) are key regions for hydrogen bond formation portlandpress.commdpi.com. The amide group of Asn155, for instance, can form a hydrogen bond with the carbonyl oxygen of the inhibitor's P1 residue, mimicking the stabilization of the tetrahedral intermediate during catalysis royalsocietypublishing.org. Site-directed mutagenesis studies have demonstrated that disrupting these hydrogen bonds can significantly decrease the inhibitory activity portlandpress.comroyalsocietypublishing.org.

Contributions of Buried Surface Area to Binding Affinity

The formation of the enzyme-inhibitor complex involves the removal of a significant portion of the solvent-accessible surface area of both molecules from contact with water. This "buried surface area" (BSA) is a key determinant of binding affinity u-tokyo.ac.jpnih.gov. A larger BSA generally correlates with a higher binding affinity, as it reflects a greater number of favorable intermolecular contacts and a more extensive hydrophobic effect.

The BSA in the subtilisin-inhibitor complex is primarily composed of the residues in the reactive site loop of the inhibitor and the subsites of the enzyme's active site cleft. The hydrophobic nature of many of these interacting residues means that their burial away from the aqueous environment provides a substantial entropic driving force for complex formation nih.gov. The precise complementarity of the interacting surfaces, facilitated by induced-fit mechanisms, maximizes the BSA and, consequently, the stability of the complex.

Thermodynamic Analysis of Enzyme-Inhibitor Complex Formation

The binding of an inhibitor to subtilisin can be quantitatively described by its thermodynamic parameters, which provide a complete picture of the energetic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) Studies

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with a binding event nih.govacs.orgfrontiersin.org. In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing the enzyme, and the heat released or absorbed upon binding is measured. This allows for the direct determination of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (Ka, or its inverse, the dissociation constant, Kd) and the stoichiometry of the interaction (n) can also be determined. With these values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

ITC studies on the binding of Streptomyces subtilisin inhibitor (SSI) to subtilisin BPN' have provided detailed thermodynamic data. For example, at 25°C and pH 7.0, the binding is characterized by a favorable Gibbs free energy change, indicating a spontaneous process nih.gov.

Enthalpic and Entropic Contributions to Binding

The Gibbs free energy of binding (ΔG) is composed of two components: the enthalpy change (ΔH) and the entropy change (ΔS).

Enthalpic Contributions (ΔH): The enthalpy change reflects the net effect of bond formation and breakage during the binding process. A negative (favorable) ΔH indicates that the formation of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, in the enzyme-inhibitor complex releases more energy than is required to break the interactions of the individual molecules with the solvent. The strength and number of hydrogen bonds are significant contributors to a favorable binding enthalpy nih.gov.

Conformational Entropy: The binding of a flexible inhibitor to an enzyme restricts the conformational freedom of both molecules, leading to a decrease in entropy (unfavorable).

Solvation Entropy: The release of ordered water molecules from the hydrophobic surfaces of the enzyme and inhibitor upon binding leads to an increase in the entropy of the solvent (favorable). This is often referred to as the hydrophobic effect and is a major driving force for binding nih.govscilit.com.

For the binding of SSI to subtilisin BPN' at 25°C, the reaction is characterized by a favorable enthalpy change and a favorable entropy change, both contributing to the high binding affinity nih.gov. Computational studies have suggested that for subtilisin, entropic factors can be particularly important in determining specificity tandfonline.comresearchgate.net.

The following table summarizes the thermodynamic parameters for the binding of Streptomyces subtilisin inhibitor (SSI) to subtilisin BPN' at 25°C and pH 7.0.

| Thermodynamic Parameter | Value | Unit |

| ΔG° | -57.9 | kJ mol⁻¹ |

| ΔH | -19.8 | kJ mol⁻¹ |

| ΔS° | 0.13 | kJ K⁻¹ mol⁻¹ |

| ΔCp | -1.02 | kJ K⁻¹ mol⁻¹ |

| Data from Uehara, Y., Tonomura, B., & Hiromi, K. (1978) J. Biochem. (Tokyo) 84, 1195-1202, as cited in Takahashi, K., & Fukada, H. (1985) Biochemistry 24, 297-300. |

Factors Modulating Inhibitory Activity and Binding Affinity

Detailed research findings on the specific factors modulating the inhibitory activity and binding affinity of a compound explicitly named "this compound" are not extensively available in the peer-reviewed scientific literature. Much of the available research focuses on well-characterized subtilisin inhibitors such as Streptomyces subtilisin inhibitor (SSI) or barley α-amylase/subtilisin inhibitor (BASI). However, some general principles of how environmental factors affect protein-protein interactions can be inferred.

Influence of pH on Binding Kinetics

Role of Metal Ions (e.g., Ca2+) in Complex Stability

The role of metal ions, such as Ca2+, in the stability of the "this compound"-subtilisin complex has not been specifically documented in available research. For many subtilisin enzymes, calcium ions are known to be important for their structural stability. Consequently, the stability of an inhibitor-enzyme complex could be indirectly affected by the presence or absence of such ions.

Temperature Dependence of Binding

While specific thermodynamic data for the binding of "this compound" is not available, a product specification sheet indicates some stability information. The half-life of "this compound" in a buffered solution (pH 5-9) is 4 hours at 30°C and 60 hours at 0°C huji.ac.il. This suggests that the stability of the inhibitor, and likely its complex with subtilisin, is temperature-dependent.

Interactive Data Table: Temperature Stability of this compound

| Temperature (°C) | Half-life in Buffered Solution (pH 5-9) (hours) |

| 0 | 60 |

| 30 | 4 |

Effects of Ionic Strength

There is no specific information available regarding the effects of ionic strength on the binding of "this compound" to subtilisin. Generally, ionic strength can influence protein-protein interactions by modulating electrostatic forces. At very low ionic strengths, electrostatic interactions are stronger, while at higher ionic strengths, these interactions can be shielded by counter-ions in the solution, potentially affecting binding affinity.

Dynamic Aspects of Inhibition (e.g., Temporary Inhibition Mechanisms)

The specific dynamic aspects of inhibition for "this compound" are not described in the available literature. Some protease inhibitors are known to act as temporary inhibitors, where the inhibitor is slowly cleaved by the protease, leading to a time-dependent loss of inhibition. Research on a mutant of Streptomyces subtilisin inhibitor has shown that a single amino acid substitution can convert it into a temporary inhibitor kobe-u.ac.jp. However, it is unknown if "this compound" exhibits such a mechanism.

Specificity and Selectivity Profile of Subtilisin Inhibitor I

Spectrum of Target Serine Proteases

Subtilisin Inhibitor I, as its name suggests, primarily targets members of the subtilisin family of serine proteases. However, its inhibitory spectrum can extend to other protease families, albeit often with different efficiencies.

This compound demonstrates potent inhibition against various members of the subtilisin family, including Subtilisin BPN' and Subtilisin Carlsberg. For instance, the barley α-amylase/subtilisin inhibitor (BASI) is known to inhibit subtilisin-type serine proteases nih.gov. The interaction is typically strong and specific. Studies on engineered inhibitors have shown that even with mutations at the reactive site, the native activity against subtilisin BPN' can be retained nih.gov. The propeptides of subtilisins (B1170691) themselves act as inhibitors, with the propeptide of Subtilisin BPN' inhibiting both Subtilisin BPN' and Subtilisin Carlsberg in a slow-binding manner.

The potency of this inhibition is often in the nanomolar range. For example, a 12-mer peptide inhibitor of subtilisin BPN' was developed with a Ki value of 13.0 nM, which was further improved to 0.30 nM through mutational analyses nih.gov. Similarly, CrSPI-1, a non-classical Kazal-type inhibitor, potently inhibits subtilisin with a Ki of 1.43 nM nih.gov.

| Inhibitor | Target Protease | Inhibition Constant (Ki) |

|---|---|---|

| Engineered 12-mer peptide | Subtilisin BPN' | 13.0 nM |

| Improved engineered peptide | Subtilisin BPN' | 0.30 nM |

| CrSPI-1 | Subtilisin | 1.43 nM |

While the primary targets of this compound are subtilisins, some family members exhibit cross-inhibitory activity against other protease families.

Trypsin and Chymotrypsin (B1334515): The bifunctional α-amylase/subtilisin inhibitor from rice, RASI, does not inhibit trypsin or chymotrypsin scielo.br. However, the wheat subtilisin/chymotrypsin inhibitor (WSCI) is active against both subtilisin and chymotrypsin nih.gov. Site-directed mutagenesis of the reactive site of WSCI has shown that anti-chymotrypsin activity can be modulated independently of anti-subtilisin activity nih.gov. For example, the E49S mutant of WSCI retained anti-subtilisin activity and also exhibited detectable anti-chymotrypsin activity, whereas the wild type's anti-chymotrypsin activity was not explicitly mentioned as being strong nih.gov.

Proteinase K: Proteinase K is a broad-spectrum serine protease belonging to the subtilisin family (Peptidase family S8) wikipedia.orgitwreagents.com. Given its relation to subtilisin, it is susceptible to inhibition by general serine protease inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropylfluorophosphate (DFP) itwreagents.com. While direct inhibition by a specific "this compound" is not detailed, the structural and functional similarities suggest potential interaction.

Furin: Furin is a subtilisin-like proprotein convertase with a preference for substrates containing a multibasic cleavage motif nih.gov. While many furin inhibitors are peptide-based and designed to mimic this substrate preference, there is evidence of cross-reactivity nih.govmdpi.com. For instance, the proteinase inhibitor 8 (PI8), a serpin, has been shown to inhibit furin nih.gov. A dual-specificity inhibitor from a horseshoe crab, CrSPI-1, has been proposed to have one domain that inhibits subtilisin and another that likely interacts with the host protease, furin, highlighting the potential for inhibitors to target both nih.gov.

Bifunctional Inhibitory Activities (e.g., Alpha-Amylase/Subtilisin Inhibition)

A notable characteristic of some subtilisin inhibitors, particularly those from plants, is their bifunctional nature. The barley α-amylase/subtilisin inhibitor (BASI) is a well-characterized example that independently inhibits both subtilisin and endogenous α-amylase nih.govresearchgate.net. This dual activity suggests a role in plant defense, potentially by targeting the digestive enzymes of pests and pathogens and also regulating endogenous starch metabolism nih.govresearchgate.net. BASI belongs to the Kunitz-type trypsin inhibitor family nih.govresearchgate.net. A similar bifunctional inhibitor has also been isolated from wheat researchgate.net. The rice bifunctional α-amylase/subtilisin inhibitor (RASI) also displays this dual inhibitory profile scielo.br.

Structural Determinants of Specificity

The specificity of this compound is largely determined by the conformation and amino acid sequence of its reactive site loop oup.com. This loop inserts into the active site of the target protease in a substrate-like manner nih.gov. The P1 residue of the inhibitor, which fits into the S1 pocket of the protease, is a key determinant of specificity nih.gov. For subtilisin, which prefers large hydrophobic residues at the P1 position, inhibitors with such residues at their P1 site tend to be more effective nih.gov. For example, in the CrSPI-1 inhibitor, the domain with a Glutamate (Glu) at the P1 position is more specific for subtilisin nih.gov. The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor's reactive site loop and the protease's active site cleft nih.govpnas.org.

| Structural Feature | Role in Specificity |

|---|---|

| Reactive Site Loop | Primary interaction site with the protease active site. |

| P1 Residue | Crucial for recognition by the protease's S1 pocket; a major determinant of target specificity. |

| Hydrogen Bonds and Hydrophobic Interactions | Stabilize the enzyme-inhibitor complex. |

Strategies for Modulating Inhibitor Selectivity

The selectivity of subtilisin inhibitors can be altered through protein engineering techniques, primarily site-directed mutagenesis of the reactive site loop nih.gov. By changing the P1 residue, the inhibitor's specificity can be shifted towards different proteases. For example, modifying the P1 residue of a wheat subtilisin/chymotrypsin inhibitor (WSCI) can abolish its activity against both subtilisin and chymotrypsin or selectively affect its anti-chymotrypsin activity nih.gov.

Another strategy involves creating hybrid inhibitors. By combining structural elements from different inhibitors, it is possible to generate novel inhibitors with desired specificities nih.gov. Furthermore, understanding the structural basis of inhibition allows for the rational design of small-molecule inhibitors that can mimic the binding of the natural inhibitor to the protease active site pnas.orgosti.gov. The goal of these modifications is often to create highly specific inhibitors for therapeutic or biotechnological applications, or to create inactive variants to study the consequences of the inhibition nih.gov.

Biological Roles and Physiological Significance

Occurrence and Distribution Across Organisms

Subtilisin-like proteases, also known as subtilases, and their inhibitors are widespread across eubacteria, archaebacteria, eukaryotes, and viruses. wikipedia.org While subtilases are a diverse family of serine peptidases, they are found in numerous organisms, with a significant presence in plants. nih.govnih.gov In the bacterial kingdom, Streptomyces species are notable producers of protein proteinase inhibitors that show homology with Streptomyces subtilisin inhibitor (SSI). nih.gov These SSI-like proteins are widely distributed among streptomycetes. nih.govresearchgate.net In fact, almost all strains previously classified as Streptoverticillium produce proteins that can inhibit both subtilisin BPN' and trypsin. nih.govresearchgate.net

In the plant kingdom, subtilase inhibitors are also prevalent. mdpi.com They are found in various plant tissues and are particularly abundant in seeds, where they can constitute 1–10% of the water-soluble proteins. mdpi.com For instance, serine proteinase inhibitors have been identified in the seeds of numerous gymnosperms, including species of Cephalotaxus, Pseudotsuga, Taxus, Cycas, Dioon, Macrozamia, and Zamia. researchgate.net Legumes, in particular, are rich sources of serine protease inhibitors, including those of the Kunitz and Bowman-Birk types, as well as inhibitors targeting subtilisin-type proteases. mdpi.com In Arabidopsis thaliana, a subtilisin propeptide-like inhibitor 1 (SPI-1) has been identified, representing the first independent I9 inhibitor found in higher eukaryotes. nih.gov The I9 family of inhibitors, which are homologous to subtilase propeptides, were previously only described in fungi. nih.gov

Subtilisin inhibitors are also found in animals. For example, a potent subtilisin inhibitor, LL-TIL, has been isolated from the skin secretions of Budgett's frog, Lepidobatrachus laevis. acs.org The presence of these inhibitors across such a wide range of organisms underscores their significant biological roles.

| Organism Group | Examples of Organisms | Location of Inhibitor |

| Bacteria | Streptomyces species, Bacillus subtilis | Extracellular secretions |

| Fungi | Various species | Secreted proteins |

| Plants | Arabidopsis thaliana, Tomato, Legumes (e.g., Soybean), Gymnosperms | Seeds, ovules, extracellular matrix |

| Animals | Lepidobatrachus laevis (Budgett's frog) | Skin secretions |

Roles in Microbial Physiology and Regulation of Proteolytic Activities

In microorganisms, subtilisin inhibitors play a crucial role in regulating the activity of their cognate proteases. asm.org Microbial extracellular subtilases are highly active proteolytic enzymes, and their activity must be tightly controlled to prevent unwanted proteolysis. asm.org These enzymes are typically synthesized as inactive zymogens, or prosubtilases, which include a propeptide domain that facilitates folding and inhibits the mature protease. asm.org

The propeptide acts as a temporary inhibitor, preventing the enzyme from being catalytically active until it is needed. scielo.br This inhibitory function is biologically significant as it protects intracellular proteins from digestion during the maturation process of the protease. oup.com The interaction between the propeptide and the mature enzyme is often highly specific. asm.org For instance, the propeptide of pernisine, a hyperthermostable archaeal subtilase, strongly inhibits pernisine but not other homologous proteases like subtilisin Carlsberg or proteinase K. asm.org This high inhibitory potency is critical for regulating subtilase maturation and preventing the degradation of unprocessed precursors by prematurely activated enzymes. asm.org

In some bacteria, such as Bacillus clausii, an intracellular subtilisin protease (ISP) is regulated by a short N-terminal propeptide sequence. nih.govpnas.org This propeptide employs a dual mechanism of regulation: it blocks the active site and also causes a rearrangement of the catalytic triad (B1167595), rendering the enzyme inactive. nih.govpnas.org The full-length proenzyme is inactive until the propeptide is removed by proteolytic processing, which appears to be an autocatalytic event. nih.govpnas.org A synthetic peptide corresponding to this N-terminal extension acts as a mixed noncompetitive inhibitor of the active ISP. nih.govpnas.org This intricate regulation ensures that the potent proteolytic activity of subtilisin is precisely controlled within the cell. nih.gov

| Microorganism | Inhibitor/Regulator | Mechanism of Regulation | Physiological Significance |

| Bacillus subtilis | Propeptide of Subtilisin E | Acts as an intramolecular chaperone and competitive inhibitor. | Guides folding and prevents premature activity. nih.gov |

| Hyperthermophilic archaea (e.g., producing pernisine) | Pernisine propeptide | Acts as a tight, slow-binding inhibitor. | High selectivity for its cognate protease, preventing degradation of precursors. asm.org |

| Bacillus clausii | N-terminal extension prosequence of ISP | Active site blocking and catalytic triad rearrangement. | Post-translational regulation of intracellular protease activity. nih.govpnas.org |

| Streptomyces species | Streptomyces Subtilisin Inhibitor (SSI) | Strong inhibition of subtilisin. | Control of endogenous and exogenous proteases. ebi.ac.uk |

Involvement in Host Defense Mechanisms and Innate Immunity

Subtilisin inhibitors are implicated in the host defense mechanisms of various organisms. acs.org In animals, these inhibitors can provide a layer of defense by neutralizing the proteolytic activity of subtilases from pathogenic microorganisms, which often play a role in host colonization by degrading antimicrobial peptides. acs.org For example, the subtilisin inhibitor LL-TIL from the frog Lepidobatrachus laevis is believed to be crucial in fighting against harmful microorganisms that use subtilases to degrade host proteins. acs.org

The proteolytic activity of subtilisin itself can trigger innate immune responses. nih.gov Subtilisin is a potent inducer of type 2 immunity, and its serine protease activity is responsible for initiating the development of Th2 responses. nih.gov It can activate lung innate allergic responses and even act as an adjuvant, sensitizing the airway to other antigens. nih.gov This suggests that the host immune system can recognize and respond to the enzymatic activity of microbial proteases.

In the context of parasitic infections, subtilisin is an important protease for parasites like Leishmania. frontiersin.org The deletion of both alleles of the subtilisin gene is lethal to Leishmania major, highlighting its importance for the parasite's survival. frontiersin.org Consequently, inhibitors of subtilisin, such as PF-429242, have shown antileishmanial effects. frontiersin.org This compound induces several cellular alterations in the parasite, including mitochondrial damage and oxidative stress, ultimately leading to its death. frontiersin.org Furthermore, such inhibitors can modulate host cellular responses to favor the development of an immune response against the parasite. frontiersin.org

Functions of Propeptides as Intramolecular Chaperones and Inhibitors

The propeptides of subtilisin-like proteases have a dual function: they act as intramolecular chaperones (IMCs) essential for the correct folding of the enzyme, and they serve as potent inhibitors of the mature protease. nih.govnih.gov This dual role has been observed in bacterial, archaeal, and plant subtilases. asm.orgnih.gov

When expressed without their propeptides, proteases like bacterial subtilisins (B1170691) accumulate as inactive, partially folded intermediates. nih.gov The presence of the propeptide, even when supplied in trans, can facilitate the folding of the mature enzyme into its active conformation. nih.govnih.gov The propeptide is thought to catalyze a late, rate-limiting step in the folding pathway, reducing the energy barrier for the transition from a molten globule to the native state. nih.gov The ability of the propeptide to function as a chaperone is strongly correlated with its ability to act as a competitive inhibitor of the active enzyme. nih.govresearchwithrutgers.com

Following the initial folding, the propeptide remains bound to the active site of the protease, forming a stable, autoinhibited complex. nih.gov This inhibitory function prevents the protease from becoming active prematurely. scielo.br The release of the active enzyme from this complex is a highly controlled process. nih.gov In the case of tomato subtilase 3 (SBT3), the release of the active enzyme from the autoinhibited complex depends on a pH-dependent cleavage of the propeptide. nih.gov This ensures that the active enzyme is only released in the appropriate cellular compartment, such as the acidic environment of the trans-Golgi network or its final destination in the cell wall. nih.gov The activation of pro-subtilisin is a coordinated process involving folding, autoprocessing, and propeptide release, with the release of the propeptide being the rate-determining step. nih.gov

| Propeptide Source | Chaperone Function | Inhibitory Function | Key Findings |

| Subtilisin E | Required to guide folding of the mature enzyme. nih.gov | Acts as a competitive inhibitor. nih.gov | Chaperone and inhibitory abilities are well-correlated. nih.govresearchwithrutgers.com |

| Tomato Subtilase 3 (SBT3) | Required for zymogen maturation and secretion. nih.gov | Forms a stable, autoinhibited complex with the mature protease. nih.gov | Release of the active enzyme is pH-dependent. nih.gov |

| Bacterial Zinc Aminopeptidase | Required for correct folding and extracellular secretion. nih.gov | The pro-enzyme has a much lower catalytic efficiency (kcat) than the mature enzyme. nih.gov | The propeptide acts as an intramolecular chaperone. nih.gov |

| Tk-Subtilisin | Accelerates the folding process. scielo.br | Prevents the enzyme from being catalytically active until autoprocessing. scielo.br | Interaction between the propeptide and mature protein is highly specific. scielo.br |

Implications in Plant-Pathogen Interactions and Immunity

Subtilisin-like proteases and their inhibitors are key players in the complex interactions between plants and pathogens. nih.govresearchgate.net Plants possess an innate immune system that can be triggered by both pathogen-derived and endogenous elicitors. frontiersin.orgnih.gov Subtilases are involved in generating these endogenous elicitors. For instance, upon pathogen attack or wounding in soybean, a small peptide derived from an extracellular subtilase can act as an endogenous elicitor, initiating defense signaling pathways. nih.govfrontiersin.org

The expression of several plant subtilases is induced upon pathogen infection. frontiersin.orgnih.gov These enzymes are often secreted into the plant's extracellular matrix, where they can accumulate and participate in defense responses. frontiersin.org In turn, pathogens secrete their own subtilases and serine protease inhibitors to counteract the plant's defenses. nih.gov This leads to a molecular "arms race" where both the plant and the pathogen release specific sets of proteases and protease inhibitors to impair each other. nih.gov For example, the oomycete pathogen Phytophthora infestans secretes Kazal-like protease inhibitors, EPI1 and EPI10, which target the tomato subtilisin-like protease P69B. mpg.de

The outcome of a plant-pathogen interaction can depend on the ability of the pathogen's inhibitors to neutralize the host's proteases. nih.gov It has been hypothesized that in susceptible plant varieties, pathogen-secreted inhibitors may successfully inhibit endogenous subtilases, thereby suppressing the plant's defense response. nih.govfrontiersin.org Conversely, resistant varieties may possess subtilases that are not recognized by the pathogen's inhibitors, allowing the plant's defense mechanisms to remain active. nih.govfrontiersin.org Plant protease inhibitors, which are induced by phytopathogen attacks, belong to the PR-6 family of pathogenesis-related proteins and play a protective role against a variety of pathogens, including fungi and bacteria. mdpi.com

Protein Engineering and Rational Design of Subtilisin Inhibitors

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis is a powerful technique used to systematically substitute specific amino acid residues within a protein to investigate their contribution to its structure and function. In the context of subtilisin inhibitors, this method has been instrumental in identifying key residues involved in the interaction with their target proteases and in understanding the energetic contributions of individual amino acids to the binding affinity.

One of the most extensively studied subtilisin inhibitors using this approach is the Streptomyces subtilisin inhibitor (SSI). SSI is a dimeric protein that potently inhibits subtilisin. Studies involving site-directed mutagenesis of SSI have elucidated the roles of various residues, particularly those at the protein-protein interface and in the reactive site loop. For instance, the P1 residue of the inhibitor's reactive site, which fits into the S1 pocket of the protease, is a critical determinant of specificity and binding energy.

In another example, the subtilisin inhibitor LL-TIL, isolated from the skin secretions of the frog Lepidobatrachus laevis, has been subjected to site-directed mutagenesis to validate predictions from energy calculations. These calculations predicted that the residue Ile31 would be the highest contributor to the binding energy with subtilisin. Experimental confirmation through site-directed mutagenesis affirmed this prediction, highlighting the synergy between computational modeling and experimental validation in understanding inhibitor function. bohrium.com

| Inhibitor | Mutant | Target Protease | Change in Inhibitory Activity (relative to Wild-Type) | Reference |

| LL-TIL | I31A | Subtilisin Carlsberg | Significant decrease in binding energy | bohrium.com |

| Streptomyces subtilisin inhibitor (SSI) | V13G | Subtilisin BPN' | Loss in free energy of 10.3 kcal (mol dimer)⁻¹ | pnas.org |

| Streptomyces subtilisin inhibitor (SSI) | V13I | Subtilisin BPN' | Loss in free energy of 0.84 kcal (mol dimer)⁻¹ | pnas.org |

| Streptomyces subtilisin inhibitor (SSI) | V13A | Subtilisin BPN' | Loss in free energy of 6.78 kcal (mol dimer)⁻¹ | pnas.org |

Engineering for Enhanced Affinity and Selectivity

Building upon the foundational knowledge gained from structure-function studies, protein engineering techniques have been employed to create subtilisin inhibitors with improved binding affinity and greater selectivity for their target proteases. This has been achieved through both rational design, based on structural information, and directed evolution methods, such as phage display.

A notable example is the development of a novel 12-mer peptide inhibitor of subtilisin BPN', designated as Artificial Subtilisin Inhibitor Peptide (ASIP), through phage display. The initial peptide exhibited an inhibition constant (Ki) of 13.0 nM. Subsequent mutational analysis and amino acid substitutions led to a significantly improved inhibitor with a Ki value of 0.30 nM. nih.gov This enhancement in affinity was attributed to the conformational rigidity conferred by an intramolecular disulfide bond and optimized interactions at the P1' and P4 subsites. nih.gov

Further engineering of ASIP involved substitutions at positions Ser7 and Thr12. Replacing Ser7 with Alanine (S7A) and Thr12 with Lysine (T12K) resulted in variants with substantially increased inhibitory potency. The T12K mutation, in particular, was thought to enhance electrostatic interactions with the negatively charged surface of subtilisin BPN'. nih.gov

| Inhibitor | Mutant | Target Protease | Ki (nM) | Fold Improvement over Wild-Type | Reference |

| ASIP | Wild-Type | Subtilisin BPN' | 13.0 | - | nih.gov |

| ASIP | S7A | Subtilisin BPN' | 2.58 | ~5 | nih.gov |

| ASIP | T12K | Subtilisin BPN' | Not specified, but significant reduction | Not specified | nih.gov |

| ASIP | S7A + T12K | Subtilisin BPN' | 0.30 | ~43 | nih.gov |

Design of Novel Inhibitory Constructs (e.g., Chimeric Mutants)

The modular nature of many protein inhibitors has facilitated the design of novel inhibitory constructs, including chimeric or fusion proteins. These engineered molecules can combine domains from different inhibitors to create molecules with unique properties, such as broadened inhibitory profiles or dual specificities.

An example of this approach is the creation of a chimeric mutant of the frog-derived subtilisin inhibitor, LL-TIL. This chimeric inhibitor was designed to expand its inhibitory range. The resulting mutant not only broadened its inhibitory profile but also attenuated its inhibition of subtilisin by two orders of magnitude, demonstrating that the engineering of chimeric inhibitors can modulate their activity in predictable ways. bohrium.com

Another strategy involves the fusion of an inhibitor domain to a different protein to create a bifunctional molecule. While specific examples for subtilisin inhibitors are emerging, the principle has been demonstrated with other protease inhibitors. Such constructs can be designed to target the inhibitor to a specific cellular location or to combine inhibitory activity with another function, such as a fluorescent protein for imaging applications.

The development of these novel constructs is often guided by structural information and molecular modeling to ensure proper folding and function of the fused domains. The ability to create such tailored inhibitors opens up new avenues for their use in research and biotechnology.

Development of Small Molecule Inhibitors as Research Probes

In addition to protein-based inhibitors, small molecule inhibitors of subtilisin serve as crucial research probes for studying enzyme mechanism, specificity, and for applications in activity-based protein profiling. These small molecules often act by forming a covalent or tight-binding non-covalent interaction with the active site residues of the protease.

Arylboronic acids are a class of potent, reversible, competitive inhibitors of subtilisin. pnas.org Their binding is highly pH-dependent, which can be advantageous for applications such as affinity chromatography where mild elution conditions are desirable. pnas.org The interaction involves the donation of an electron pair from the active site histidine to the boron atom of the inhibitor. pnas.org

Peptide aldehydes are another important class of reversible inhibitors that mimic the transition state of peptide hydrolysis. nih.gov They form a hemiacetal adduct with the active site serine residue. These inhibitors are widely used to characterize the substrate specificity of proteases and to obtain crystal structures of the enzyme-inhibitor complex, which provide valuable information about the substrate-binding subsites. nih.gov

Diisopropyl fluorophosphate (B79755) (DFP) is a potent, irreversible inhibitor of serine proteases, including subtilisin. sigmaaldrich.cominterchim.fr It acts by covalently modifying the active site serine residue, rendering the enzyme inactive. wikipedia.org Due to its high reactivity and toxicity, DFP is used as a research tool to label the active site of serine proteases and to study enzyme kinetics. sigmaaldrich.cominterchim.frwikipedia.org

| Inhibitor Class | Example Compound(s) | Mechanism of Action | Applications as Research Probes |

| Arylboronic Acids | Benzeneboronic acid and its derivatives | Reversible, competitive inhibition; formation of a complex with the active site histidine. | Affinity chromatography, studying enzyme kinetics and pH dependence of binding. |

| Peptide Aldehydes | Various peptide sequences with a C-terminal aldehyde | Reversible, transition-state analog inhibition; formation of a hemiacetal with the active site serine. | Characterizing substrate specificity, X-ray crystallography of enzyme-inhibitor complexes. |

| Organophosphates | Diisopropyl fluorophosphate (DFP) | Irreversible, covalent modification of the active site serine. | Active site labeling, studying enzyme kinetics, diagnostic for the presence of an active site serine. |

Advanced Methodologies for Subtilisin Inhibitor Research

Biosensor-Based Binding Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. nih.govmdpi.comhelsinki.fi This method allows for the precise determination of the kinetic parameters of an inhibitor's interaction with its target enzyme, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

In a typical SPR experiment, the enzyme (ligand) is immobilized on a sensor chip surface. An aqueous solution containing the inhibitor (analyte) is then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the sensorgram, which plots the SPR response against time, the kinetic and affinity constants of the interaction can be calculated.

A study on the interaction between barley alpha-amylase/subtilisin inhibitor (BASI) and barley alpha-amylase 2 (AMY2) using SPR revealed that the binding kinetics are consistent with a 1:1 binding model. nih.gov The kinetic constants were found to be dependent on environmental factors such as pH and calcium ion concentration. nih.gov For instance, an increase in pH from 5.5 to 8.0 resulted in a 16-fold decrease in the dissociation rate (k_off), while the association rate (k_on) was minimally affected. nih.gov Similarly, increasing the calcium ion concentration from 2 µM to 5 mM enhanced the binding affinity by 30-fold, primarily due to a reduction in the k_off. nih.gov

| Condition | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| pH 5.5, 5 mM Ca²⁺, 25°C | 8.3 x 10⁴ | 26.0 x 10⁻⁴ | 31 |

| pH 8.0 | - | 1.625 x 10⁻⁴ | ~2 |

| pH 6.5, 2 µM Ca²⁺ | - | - | ~900 |

| pH 6.5, 5 mM Ca²⁺ | - | - | 30 |

The propeptide of subtilisin BPN' has also been studied for its inhibitory effects. Kinetic analysis showed that it inhibits subtilisin BPN' in a slow binding mode with an inhibition constant (K_i) of 5.0 nM. oup.com The association rate (k_on) for this interaction was determined to be 5.8 x 10⁵ M⁻¹s⁻¹, and the dissociation rate (k_off) was 2.9 x 10⁻³ s⁻¹. oup.com

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy, Circular Dichroism)

Spectroscopic techniques are invaluable for probing the structural features and conformational changes of subtilisin inhibitors and their complexes with subtilisin.

Fluorescence Spectroscopy provides insights into the local environment of aromatic amino acid residues, such as tryptophan and tyrosine. The fluorescence properties of these residues are sensitive to their surroundings and can change upon inhibitor binding or conformational alterations. For example, the Streptomyces subtilisin inhibitor, which contains three tyrosine residues and one tryptophan residue per monomer, exhibits an unusual fluorescence spectrum. nih.gov When excited at 280 nm, it shows a characteristic emission peak at 307 nm, attributed to tyrosine, and a shoulder around 340 nm. nih.gov The tryptophan fluorescence is significantly quenched in the native state of the inhibitor. nih.gov However, at a pH below 4, a structural change occurs that leads to an increase in the quantum yield of tryptophan fluorescence, with the emission peak shifting towards 340-350 nm. nih.gov

Circular Dichroism (CD) Spectroscopy is a widely used method to study the secondary and tertiary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure. CD studies on subtilisin Carlsberg have shown that immobilization on silica gel can lead to substantial changes in its secondary structure. nih.gov Furthermore, the binding of inhibitors can induce localized conformational changes in the enzyme, which can be detected as alterations in the near-UV CD spectrum, without causing global changes in the protein's folding. adelphi.edu

Hydrogen-Deuterium Exchange for Conformational Dynamics

Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry (HDX-MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and flexibility of proteins. nih.govnih.govmdpi.comfrontiersin.org This method monitors the rate at which backbone amide hydrogens exchange with deuterium from a D₂O-containing solvent. The exchange rate is dependent on the solvent accessibility and the hydrogen bonding of the amide protons, providing a measure of the protein's structural dynamics.

A study on subtilisin Carlsberg using ²H NMR investigated the impact of prolonged exposure to organic solvents on its conformational flexibility. nih.govnih.gov The results indicated that the flexibility of the enzyme decreases in the presence of 1,4-dioxane and acetonitrile, as evidenced by a 3- to 10-fold decrease in the apparent rate constants of exchange for both fast and slow exchanging protons. nih.gov The study also revealed that subtilisin Carlsberg is more flexible in acetonitrile than in 1,4-dioxane. nih.gov

| Parameter | Observation |

| Apparent rate of exchange (k) in organic solvents | 3- to 10-fold decrease for fast and slow exchangeable protons |

| Flexibility in acetonitrile vs. 1,4-dioxane | 3- to 20-fold higher k in acetonitrile |

HDX-MS can also be used to map the binding interface between an inhibitor and an enzyme, as the regions of the enzyme that are protected from exchange upon inhibitor binding can be identified. This provides valuable information on the mechanism of inhibition and the specific residues involved in the interaction.

Differential Scanning Calorimetry for Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of proteins by monitoring the heat changes that occur as the protein is heated at a constant rate. nih.govmalvernpanalytical.comutexas.edu The output of a DSC experiment is a thermogram that shows the heat capacity of the sample as a function of temperature. The midpoint of the thermal transition (T_m), which corresponds to the temperature at which 50% of the protein is unfolded, is a key parameter for assessing thermal stability.

DSC has been used to characterize the enhanced thermal stability of a mutant variant of subtilisin. nih.gov This thermostable variant, designated 7150, which has a single amino acid substitution (Asn to Ser at position 218), exhibited a higher T_m compared to the wild-type enzyme. nih.gov The midpoint of the thermally induced transition from the folded to the unfolded state was found to be 2.4-3.9 °C higher for the 7150 variant under various conditions. nih.gov

| Enzyme | T_m Increase (°C) |

| Subtilisin Variant 7150 | 2.4 - 3.9 |

DSC is also a valuable tool for studying the effect of inhibitor binding on the thermal stability of an enzyme. In many cases, the binding of an inhibitor stabilizes the enzyme, leading to an increase in its T_m. This information can be used to rank the potency of different inhibitors and to understand the thermodynamic basis of their interaction with the enzyme.

Functional Assays for Monitoring Enzyme Activity and Inhibition in Complex Systems

Functional assays are essential for determining the inhibitory activity of a compound against subtilisin and for elucidating its mechanism of inhibition. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

A common method for assaying subtilisin activity involves the use of a chromogenic or fluorogenic substrate. For example, the synthetic peptide N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide can be used as a substrate for subtilisin. nih.gov The hydrolysis of this substrate by the enzyme releases p-nitroaniline, which can be quantified spectrophotometrically. The inhibitory activity of a compound can then be determined by measuring the decrease in the rate of p-nitroaniline production. A study using N-Suc-F-A-A-F-pNA as a substrate for a wild-type subtilisin determined the K_m and V_max values to be 0.731 ± 0.5 mM and 0.87 ± 9 x 10³ U/mg, respectively. nih.gov

Another widely used functional assay for subtilisin is the caseinolytic assay. nih.govsigmaaldrich.com In this assay, casein, a protein found in milk, is used as the substrate. The hydrolysis of casein by subtilisin produces smaller peptides and amino acids. The reaction is stopped by the addition of trichloroacetic acid, which precipitates the undigested casein. The amount of soluble peptides in the supernatant is then quantified, often using the Folin-Ciocalteu reagent, which reacts with tyrosine residues to produce a colored product. sigmaaldrich.com

For a more precise quantification of active enzyme concentration, active-site titration can be performed using a specific, high-affinity proteinaceous inhibitor, such as the Streptomyces subtilisin inhibitor. doi.org This method allows for the determination of the exact concentration of active enzyme molecules in a sample, which is crucial for accurate kinetic studies of inhibition.

Evolutionary Perspectives of Subtilisin Inhibitors

Convergent and Divergent Evolutionary Pathways of Protease Inhibitors

The evolution of protease inhibitors, including those targeting subtilisins (B1170691), has proceeded through both divergent and convergent pathways, leading to a rich diversity of structures and functions. nih.gov

Divergent Evolution is evident within large protein superfamilies where members share a common ancestor and structural fold but have evolved distinct functions and specificities. nih.gov Functional diversification within these families allows for the inhibition of a wide array of proteases. A prime example is the extensive diversification of inhibitor families that act on various enzymes through a shared structural framework.

These dual evolutionary forces have resulted in a complex landscape of protease inhibitors. While divergent evolution has populated numerous families with a wide range of specificities, convergent evolution has provided multiple, independent solutions to the challenge of protease regulation.

Evolutionary Relationships within Inhibitor Families (e.g., Kunitz-STI, Kazal)

Two of the most extensively studied families of serine protease inhibitors are the Kunitz-Soybean Trypsin Inhibitor (Kunitz-STI) and the Kazal families. Their evolutionary histories provide insights into the mechanisms of inhibitor diversification.

The Kunitz-STI family is a classic example of a protein family that has undergone significant functional evolution. nih.govnih.gov Members of this family are found across different kingdoms of life and are characterized by a conserved β-trefoil fold. nih.govnih.govresearchgate.net Despite the conserved fold, the family exhibits remarkable functional diversity, inhibiting not only serine proteases but also other classes of proteases and even functioning as ion channel blockers. nih.govresearchgate.net This functional heterogeneity is thought to arise from gene duplication events followed by accelerated evolution of the functional sites, particularly the reactive site loop that interacts with the target protease. researchgate.net The structural rigidity provided by disulfide bonds, coupled with the flexibility of the binding loop, allows for the evolution of new specificities. researchgate.net

The Kazal family of inhibitors is another well-characterized group that demonstrates evolutionary diversification. These inhibitors are typically small proteins with a conserved pattern of cysteine residues that form a stable core structure. Like the Kunitz-STI family, the Kazal family has expanded through gene duplication and subsequent divergence, leading to inhibitors with varied specificities for different serine proteases.

The evolutionary relationships within these families are often complex, with instances of both conservation of inhibitory function over long evolutionary timescales and rapid diversification leading to novel functions. The study of these families highlights how a stable structural scaffold can serve as a platform for the evolution of a wide range of biological activities.

| Inhibitor Family | Key Structural Feature | Primary Evolutionary Mechanisms | Resulting Functional Diversity |